5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-2-1-10(17-11)12(16)14-5-3-9(15)8-4-6-18-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSYCBLRHPKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 5-Bromofuran-2-carboxylic acid (or its activated derivatives), serving as the acylating agent.
- 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine , the nucleophilic amine substrate.
Coupling these fragments via amide bond formation constitutes the final step. The amine precursor’s synthesis involves constructing the hydroxy-thiophene-propyl backbone, often through aldol-like additions or Grignard reactions.
Preparation of 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine
Thiophene Ring Functionalization
The thiophen-3-yl group is introduced via Friedel-Crafts alkylation or nucleophilic addition :
- Method A : Reaction of thiophen-3-ylmagnesium bromide with epichlorohydrin, followed by hydrolysis to yield 3-(thiophen-3-yl)oxirane. Ring-opening with ammonia generates the amino alcohol intermediate.
- Method B : Michael addition of thiophen-3-yl lithium to acrylonitrile, followed by reduction (LiAlH₄) and hydroxylation to produce the amine.
Optimization Insights:
Amide Bond Formation
Carboxylic Acid Activation
5-Bromofuran-2-carboxylic acid is activated using:
- EDCl/HOBt : Forms an active ester intermediate, enabling coupling under mild conditions (0–25°C).
- Thionyl chloride (SOCl₂) : Converts the acid to its acyl chloride, which reacts vigorously with amines.
Reaction Conditions:
| Method | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| EDCl/HOBt | DMF | DIPEA | 78–85% | |
| Acyl chloride | Dichloromethane | Triethylamine | 65–72% |
Side Reactions :
One-Pot Tandem Synthesis
A streamlined approach combines amine synthesis and amidation:
- Step 1 : Thiophen-3-yl Grignard reagent adds to ethyl acetoacetate, forming β-keto ester.
- Step 2 : Reductive amination (NaBH₃CN) introduces the amine group.
- Step 3 : In situ activation of 5-bromofuran-2-carboxylic acid with HATU and coupling.
Advantages :
- Reduces purification steps (overall yield: 62%).
- Compatible with automated flow chemistry platforms.
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency:
- Residence time : 5 min at 100°C.
- Productivity : 1.2 kg/day with >95% purity.
Green Chemistry Metrics
- E-factor : 8.2 (improved via solvent recycling).
- Atom economy : 78% (limited by protecting group use).
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile building block for creating new compounds with diverse functionalities.
Biology: In biological research, 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has been studied for its potential bioactive properties. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and thiophene groups play a crucial role in its binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Analog: 5-Bromo-N-{3-[(5-Bromo-2-Furoyl)Amino]Propyl}-2-Furamide
- Molecular Formula: C₁₃H₁₂Br₂N₂O₄ (vs.
- Key Differences : The analog has dual bromine atoms on the furan rings and lacks the hydroxyl and thiophene groups present in the target compound.
- Implications : The absence of thiophene and hydroxyl groups may reduce hydrogen-bonding capacity and alter lipophilicity compared to the target compound .
Carboxamide Derivatives in Pharmaceutical Contexts
- Alfuzosin Impurity A: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (). Structural Contrast: Replaces the thiophene and hydroxyl groups with a quinazoline moiety and methoxy substituents.
Thiophene-Containing Derivatives
Pyrimidine-Based Carboxamide (Z14, )
- Structure : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.
- Comparison : Replaces the furan with a pyrimidine ring and introduces a benzothiazole group.
- Functional Implications : Pyrimidine derivatives are often associated with antiviral or anticancer activity (e.g., Z14 targets Dengue virus NS proteins), suggesting divergent applications compared to the furan-based target compound .
Data Table: Comparative Analysis of Key Compounds
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